4-Acetamido-3-fluorophenylboronic Acid

Description

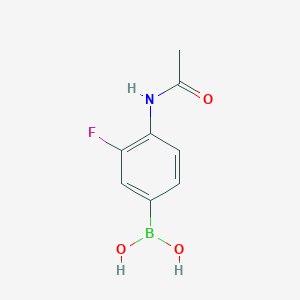

Structure

2D Structure

Properties

IUPAC Name |

(4-acetamido-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBBBRALHOPKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)NC(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-Acetamido-3-fluorophenylboronic acid" chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Acetamido-3-fluorophenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organoboron compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will explore its chemical structure, physicochemical properties, a representative synthetic pathway, and key applications. The strategic placement of the acetamido and fluoro groups on the phenylboronic acid scaffold imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules and functional materials. This document serves as a detailed resource for scientists and professionals, offering field-proven insights into its synthesis and rationale for its application.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Within this class of reagents, substituted derivatives offer a palette for fine-tuning molecular properties. This compound (CAS No. 626251-12-5) has emerged as a particularly valuable building block.[1] Its structure incorporates two key functional groups:

-

A Fluoro Group: Positioned ortho to the boronic acid, this electron-withdrawing group significantly lowers the pKa of the boronic acid. This modulation is critical for applications such as biochemical sensing at physiological pH.[2][3]

-

An Acetamido Group: This group serves as a protected amine and can influence the molecule's solubility, hydrogen bonding capabilities, and electronic character.

The combination of these features makes this compound a strategic choice for constructing enzyme inhibitors, bioactive compounds, and advanced sensing materials.[4][5] This guide will provide the technical details necessary for its effective utilization in a research and development setting.

Chemical Identity and Structure

The precise nomenclature and structural representation are fundamental to understanding the reactivity and interactions of this molecule.

IUPAC Name: (4-acetamido-3-fluorophenyl)boronic acid.[6]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key properties is provided below for quick reference. These values are essential for experimental design, including reaction setup and safety considerations.

| Property | Value | Source |

| CAS Number | 626251-12-5 | [1][4] |

| Molecular Formula | C₈H₉BFNO₃ | [1][4] |

| Molecular Weight | 196.97 g/mol | [4] |

| IUPAC Name | (4-acetamido-3-fluorophenyl)boronic acid | [6] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Refrigerator (Inert atmosphere) | [7] |

| MDL Number | MFCD26141998 | [8] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available halogenated aniline. The following pathway is a representative and logical approach derived from established organometallic methodologies.[2][3]

Causality Behind Experimental Choices:

-

Protection of the Amine: The synthesis begins with the acetylation of 4-bromo-2-fluoroaniline. The amine group is protected as an acetamide to prevent it from reacting with the highly basic organolithium reagent used in the subsequent step. This protection is crucial for the regioselectivity of the borylation.

-

Lithium-Halogen Exchange: The protected intermediate undergoes a lithium-halogen exchange at low temperatures (e.g., -78 °C) using a strong base like n-butyllithium. This reaction selectively replaces the bromine atom with lithium, creating a potent aryl lithium nucleophile. The low temperature is essential to prevent side reactions.

-

Borylation: The aryl lithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The nucleophilic carbon attacks the electrophilic boron atom.

-

Hydrolysis: Finally, acidic hydrolysis of the resulting boronate ester liberates the desired boronic acid product.

Synthetic Workflow Diagram:

Caption: General synthetic workflow for this compound.

Key Applications and Scientific Rationale

The unique structure of this compound makes it a powerful tool in several areas of chemical research.

-

Glucose Sensing: Phenylboronic acids can reversibly bind to cis-diols, a structural motif found in sugars like glucose. A critical requirement for effective binding at physiological pH (~7.4) is a boronic acid with a low pKa. The introduction of the electron-withdrawing fluorine atom ortho to the boron atom lowers the pKa of this compound to approximately 7.8.[2][3] This makes it an excellent candidate for developing glucose-responsive materials for continuous glucose monitoring in diabetic care.[2][3]

-

Drug Discovery and Medicinal Chemistry: As a bifunctional building block, this reagent is widely used in the synthesis of potential drug candidates.[4][5] It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a key strategy for assembling the complex aromatic cores of many modern pharmaceuticals, including kinase inhibitors.[9] The acetamido group can also be hydrolyzed to reveal a primary amine, providing a handle for further functionalization.

-

Organic Synthesis: Beyond specific applications, it serves as a versatile intermediate in organic synthesis. The boronic acid functional group is a gateway to a wide array of chemical transformations, enabling the construction of highly substituted aromatic systems.

Experimental Protocol: Representative Synthesis

The following protocol is a self-validating system, providing a detailed methodology for the laboratory-scale synthesis.

Objective: To synthesize this compound from 4-bromo-2-fluoroaniline.

Materials:

-

4-bromo-2-fluoroaniline

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

n-Hexane

-

Magnesium sulfate (anhydrous)

Protocol:

Step 1: Synthesis of N-(4-bromo-2-fluorophenyl)acetamide

-

Dissolve 4-bromo-2-fluoroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the N-(4-bromo-2-fluorophenyl)acetamide from Step 1 in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70°C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0°C and acidify to a pH of 5-6 with 1N HCl.[10]

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

-

Rinse the resulting crude solid with n-hexane to remove non-polar impurities.[10] The solid can be further purified by recrystallization if necessary to yield the final product.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its carefully designed structure, featuring a pKa-modulating fluoro group, makes it highly effective for applications at physiological pH, while its utility in robust C-C bond-forming reactions secures its place in the drug discovery pipeline. The synthetic protocols are well-established, allowing for reliable access to this versatile compound. As research continues to demand molecules with precisely tuned properties, the importance of strategically functionalized building blocks like this compound will undoubtedly continue to grow.

References

- 1. boronmolecular.com [boronmolecular.com]

- 2. researchgate.net [researchgate.net]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. boronpharm.com [boronpharm.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (4-acetamido-3-fluorophenyl)boronic acid - C8H9BFNO3 | CSSB00010886269 [chem-space.com]

- 7. 626251-12-5|this compound|BLD Pharm [bldpharm.com]

- 8. americanelements.com [americanelements.com]

- 9. nbinno.com [nbinno.com]

- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

"4-Acetamido-3-fluorophenylboronic acid" molecular weight and formula

An In-depth Technical Guide to 4-Acetamido-3-fluorophenylboronic acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a specialized aromatic boronic acid derivative that has emerged as a pivotal building block in medicinal chemistry and advanced materials science. Its unique structural features—a boronic acid moiety for versatile coupling reactions, an acetamido group for hydrogen bonding interactions, and a fluorine atom for modulating electronic properties—make it a compound of significant interest. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its key applications, with a focus on its role in Suzuki-Miyaura cross-coupling, glucose sensing, and drug discovery. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their work.

Introduction to this compound

Boronic acids and their derivatives are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and broad reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Within this important class of compounds, this compound (Figure 1) stands out. The strategic placement of a fluorine atom ortho to the boronic acid group and meta to the acetamido group significantly influences the molecule's reactivity and acidity.

The electron-withdrawing nature of the fluorine atom enhances the Lewis acidity of the boron center, which can facilitate transmetalation in cross-coupling reactions and, critically, lowers the pKa of the boronic acid.[3][4] This pKa modulation is particularly crucial for applications in physiological environments, such as biosensing.[3][[“]] The acetamido group provides a hydrogen-bond donor and acceptor, offering a handle for specific molecular recognition in biological systems. This combination of functionalities makes it an invaluable tool for creating complex molecules with tailored properties for pharmaceuticals and functional materials.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties of this compound are summarized in Table 1.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | (4-acetamido-3-fluorophenyl)boronic acid | [6][7] |

| CAS Number | 626251-12-5 | [8][9][10] |

| Molecular Formula | C₈H₉BFNO₃ | [8][9][10] |

| Molecular Weight | 196.97 g/mol | [6][9][10] |

| Physical Form | Solid, powder | [6] |

| Purity | Typically ≥95% | [6][9] |

| Storage Conditions | Inert atmosphere, room temperature or refrigerator | [6] |

| SMILES | CC(=O)NC1=C(F)C=C(C=C1)B(O)O | [10] |

| InChI Key | RSBBBRALHOPKCM-UHFFFAOYSA-N | [6] |

The presence of the fluorine atom is known to lower the pKa of the boronic acid group to a physiologically relevant range (around 7.8), a significant decrease compared to unsubstituted phenylboronic acid.[3][4] This characteristic is paramount for its use in glucose sensors designed to operate at the pH of bodily fluids.[4]

Synthesis and Purification Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available precursor. The general strategy involves the protection of a reactive amine, followed by a lithium-halogen exchange to generate an organolithium species, which is then trapped with a boron electrophile. A final deprotection and acetylation yield the target compound.

Retrosynthetic Analysis & Rationale

The synthesis can be logically disconnected as shown in the workflow below. The key transformation is the borylation of the aromatic ring. A lithium-halogen exchange is a robust method for this transformation. The starting material, 4-bromo-2-fluoroaniline, is chosen as it contains the required fluorine and a masked amino group in the correct positions. The amino group must be protected (e.g., as an acetamide) to prevent it from reacting with the organolithium intermediate.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

-

Protection of the Amine:

-

Dissolve 4-bromo-2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise. Rationale: The base (triethylamine) neutralizes the HCl byproduct. The reaction is run at 0°C to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion.

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-(4-bromo-2-fluorophenyl)acetamide.

-

-

Lithium-Halogen Exchange and Borylation:

-

Dissolve the protected aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Rationale: This strong base performs the lithium-halogen exchange. The low temperature is critical to prevent side reactions.

-

Stir the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise. Rationale: This borate ester acts as the boron electrophile to trap the highly reactive organolithium species.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture to 0°C and slowly quench by adding 1M aqueous HCl. Rationale: The acid hydrolyzes the boronic ester to the desired boronic acid.

-

Stir vigorously for 1-2 hours.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Core Applications and Mechanisms

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures.[1] These structures are common motifs in many pharmaceutical agents. The fluorine atom can subtly tune the electronic properties of the resulting molecule, potentially improving metabolic stability or binding affinity.

Glucose Sensing at Physiological pH

The ability of boronic acids to reversibly bind with cis-diols, such as those found in glucose, is well-established. This interaction forms a cyclic boronate ester. For this binding to occur efficiently at physiological pH (~7.4), the boronic acid must have a correspondingly low pKa. The electron-withdrawing fluorine atom in this compound lowers its pKa into the desired range.[3][4] This property allows it to be incorporated into polymers or sensors that can detect glucose concentrations in bodily fluids.[4][[“]]

Caption: Reversible binding of the boronic acid with glucose at physiological pH.

Building Block in Drug Discovery

The title compound serves as a valuable fragment in drug discovery campaigns. Organoboron compounds have gained significant traction, with drugs like bortezomib (Velcade) and ixazomib demonstrating their therapeutic potential.[2][11] The specific substitution pattern of this compound offers a unique combination of features for structure-activity relationship (SAR) studies, for example, in the development of novel kinase inhibitors or other targeted therapies.[12]

Quality Control and Characterization

Ensuring the identity and purity of this compound is critical for reproducible results.

Protocol: Standard Quality Control Workflow

-

Visual Inspection: The material should be a uniform solid, typically off-white to cream-colored.

-

¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methyl group of the acetamido moiety, and the amide N-H proton. The integration and splitting patterns must be consistent with the structure.

-

¹⁹F NMR Spectroscopy: This will show a singlet corresponding to the single fluorine atom, confirming its presence.

-

¹¹B NMR Spectroscopy: A broad singlet is expected, characteristic of a trigonal boronic acid.

-

Purity Analysis (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid). The chromatogram should show a major peak corresponding to the product with a purity of ≥95%.

-

Mass Spectrometry (LC-MS): Confirm the molecular weight by identifying the [M+H]⁺ or [M-H]⁻ ion.

Handling and Safety

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Use a fume hood to avoid inhalation of dust.[13]

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere.[10][13]

Conclusion

This compound is more than a simple synthetic intermediate; it is a precisely engineered building block for advanced applications. Its unique electronic and structural properties, conferred by the strategic placement of its functional groups, make it highly valuable in fields ranging from medicinal chemistry to biosensor development. As the demand for sophisticated molecular architectures grows, the importance of versatile and functionalized reagents like this will continue to increase, paving the way for new discoveries in drug development and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. consensus.app [consensus.app]

- 6. This compound | 626251-12-5 [sigmaaldrich.com]

- 7. (4-acetamido-3-fluorophenyl)boronic acid - C8H9BFNO3 | CSSB00010886269 [chem-space.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. boronpharm.com [boronpharm.com]

- 10. 626251-12-5|this compound|BLD Pharm [bldpharm.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.co.uk [fishersci.co.uk]

"4-Acetamido-3-fluorophenylboronic acid" synthesis pathway from 4-bromo-2-fluoroaniline

An In-depth Technical Guide to the Synthesis of 4-Acetamido-3-fluorophenylboronic Acid from 4-bromo-2-fluoroaniline

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, fluorinated organic compounds are of paramount importance. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] this compound is a key building block in this domain, serving as a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex biaryl systems.[1][2][3] Its utility is particularly pronounced in the development of novel therapeutics where precise structural modifications are critical.

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound, commencing from the readily available starting material, 4-bromo-2-fluoroaniline. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and offer insights grounded in mechanistic principles to ensure a robust and reproducible synthesis.

Overall Synthetic Strategy

The transformation of 4-bromo-2-fluoroaniline into this compound is efficiently achieved via a two-step sequence. This strategy is designed to be robust, high-yielding, and amenable to scale-up.

-

Amine Protection (Acetylation): The primary amine of 4-bromo-2-fluoroaniline is first protected as an acetamide. This is a crucial step as the free amine can interfere with the subsequent borylation reaction. The resulting N-(4-bromo-2-fluorophenyl)acetamide is a stable, crystalline solid that is easily purified.

-

Bromo-to-Boronic Acid Conversion (Miyaura Borylation): The aryl bromide is then converted to the corresponding boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation. This is followed by hydrolysis to yield the target boronic acid. This method is favored over traditional organolithium routes due to its exceptional functional group tolerance and milder reaction conditions.[4][5]

The complete workflow is illustrated below.

Figure 1: Overall synthetic workflow from 4-bromo-2-fluoroaniline to the target compound.

Part 1: Protection via Acetylation

Principle and Rationale

The initial step involves the N-acetylation of 4-bromo-2-fluoroaniline. The rationale for this protection is twofold:

-

Preventing Side Reactions: The free aniline (–NH₂) group is nucleophilic and slightly basic, which can lead to unwanted side reactions during the palladium-catalyzed borylation, such as catalyst inhibition or competitive N-arylation.

-

Electronic Modification: Converting the amine to an amide group modifies the electronic properties of the aromatic ring, which can influence the subsequent borylation step. The acetamido group is a stable and reliable protecting group that can be easily introduced.

Acetyl chloride or acetic anhydride are common acetylating agents. For this protocol, we will use acetyl chloride in the presence of a mild base to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of N-(4-bromo-2-fluorophenyl)acetamide

| Reagent/Parameter | Value/Description | Molar Ratio | Notes |

| Starting Material | 4-bromo-2-fluoroaniline | 1.0 eq | --- |

| Reagent | Acetyl Chloride | 1.1 eq | A slight excess ensures complete reaction. |

| Base | Triethylamine (TEA) or Pyridine | 1.2 eq | Scavenges the HCl generated during the reaction. |

| Solvent | Dichloromethane (DCM) or Ethyl Acetate | ~10-20 mL/g | Should be anhydrous. |

| Temperature | 0 °C to Room Temperature | --- | The initial addition is done at 0°C to control the exotherm. |

| Reaction Time | 1-3 hours | --- | Monitor by TLC or LC-MS. |

| Typical Yield | >90% | --- | After purification. |

Step-by-Step Procedure:

-

To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. An exotherm and formation of a precipitate (triethylamine hydrochloride) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-(4-bromo-2-fluorophenyl)acetamide can be purified by recrystallization from ethanol/water or by silica gel chromatography if necessary, to afford a white to off-white solid.[6]

Part 2: Miyaura Borylation and Hydrolysis

Principle and Rationale

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[7] It utilizes an aryl halide (in this case, N-(4-bromo-2-fluorophenyl)acetamide) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4][8]

This method is superior to older methods involving Grignard or organolithium intermediates, which often require cryogenic temperatures and have poor tolerance for functional groups like amides.[5] The choice of a mild base, such as potassium acetate (KOAc), is critical. Stronger bases can promote a subsequent, undesired Suzuki coupling between the newly formed boronic ester and the starting aryl bromide, thus reducing the yield.[4][8]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Figure 2: Simplified catalytic cycle for the Miyaura borylation reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol proceeds in two stages: the formation of the pinacol ester, followed by its hydrolysis to the boronic acid.

| Reagent/Parameter | Value/Description | Molar Ratio | Notes |

| Starting Material | N-(4-bromo-2-fluorophenyl)acetamide | 1.0 eq | Must be pure and dry. |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 eq | An excess is used to drive the reaction to completion. |

| Catalyst | PdCl₂(dppf) or Pd(OAc)₂ + ligand | 1-5 mol% | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a common and effective choice. |

| Base | Potassium Acetate (KOAc) | 3.0 eq | Must be anhydrous. |

| Solvent | 1,4-Dioxane or DMSO | ~10-20 mL/g | Must be anhydrous and deoxygenated. |

| Temperature | 80-100 °C | --- | Elevated temperature is required. |

| Reaction Time | 12-24 hours | --- | Monitor by TLC or LC-MS. |

| Typical Yield | 40-70% (overall) | --- | For the two-step synthesis from 4-bromo-2-fluoroaniline.[9][10] |

Step-by-Step Procedure:

-

To a flask equipped with a reflux condenser, add N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Add anhydrous, deoxygenated 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Work-up and Hydrolysis: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in a mixture of acetone and 1M HCl. Stir at room temperature for 2-4 hours to effect hydrolysis of the pinacol ester.

-

Remove the acetone under reduced pressure.

-

Purification: The aqueous solution may be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting solid can be purified by recrystallization or careful column chromatography to yield this compound as a solid.[9][10]

Safety and Handling

-

4-bromo-2-fluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

-

Solvents: Dichloromethane is a suspected carcinogen. 1,4-Dioxane is flammable and an irritant. Both should be handled in a fume hood.

-

Boronic Acids: Can be irritants. Avoid inhalation of dust and skin contact.

Conclusion and Outlook

The described two-step synthesis provides a reliable and scalable route to this compound from 4-bromo-2-fluoroaniline. The initial acetylation effectively protects the amine functionality, allowing for a clean and efficient Miyaura borylation. This boronic acid derivative is a valuable intermediate for drug discovery programs, enabling the facile introduction of the 4-acetamido-3-fluorophenyl moiety into target molecules via Suzuki-Miyaura cross-coupling.[11] The low pKa of this derivative (around 7.8) also makes it particularly useful in the development of glucose-sensing materials designed to operate at physiological pH.[9][10][[“]]

References

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. sites.pitt.edu [sites.pitt.edu]

- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

A Technical Guide to the Spectral Characteristics of 4-Acetamido-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-fluorophenylboronic acid, with the CAS number 626251-12-5 and the chemical formula C₈H₉BFNO₃, is a synthetically important organoboron compound.[1][2][3] Its structural features, a substituted phenyl ring bearing a boronic acid group, an acetamido group, and a fluorine atom, make it a valuable building block in medicinal chemistry and materials science. The boronic acid moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The strategic placement of the fluorine atom and the acetamido group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel therapeutic agents and functional materials. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, quality control, and for elucidating its role in chemical transformations.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR (Proton NMR) Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the acetamido methyl protons, the amide proton, and the boronic acid hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative due to the substitution pattern on the benzene ring.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (Acetamido) | ~2.1 | Singlet | N/A |

| NH (Amido) | ~9.5-10.5 | Singlet | N/A |

| Aromatic H | ~7.3-8.0 | Multiplet | See interpretation below |

| B(OH)₂ | ~8.0-8.5 | Broad Singlet | N/A |

Interpretation:

-

Acetamido Protons (CH₃ and NH): The methyl protons of the acetamido group are expected to appear as a sharp singlet around 2.1 ppm. The amide proton (NH) will likely be a singlet in the downfield region, typically between 9.5 and 10.5 ppm, and its chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons: The three protons on the phenyl ring will present a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the boronic acid group and meta to the fluorine is expected to be the most downfield. The proton ortho to the acetamido group and meta to the boronic acid will be upfield relative to the others due to the electron-donating nature of the acetamido group. The proton ortho to the fluorine atom will show a characteristic doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid group typically appear as a broad singlet in the downfield region (around 8.0-8.5 ppm). This signal is often exchangeable with D₂O.

Visualization of Aromatic Proton Coupling:

Caption: Predicted spin-spin coupling in the aromatic region.

¹³C NMR (Carbon-13 NMR) Spectral Data & Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the fluorine atom will cause C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (Acetamido) | ~24 |

| C=O (Amido) | ~168 |

| Aromatic C-B | ~130-135 (broad) |

| Aromatic C-F | ~155-160 (d, ¹JCF) |

| Other Aromatic C | ~115-140 |

Interpretation:

-

Aliphatic Carbons: The methyl carbon of the acetamido group will resonate at the most upfield position, around 24 ppm. The carbonyl carbon of the amide will be significantly downfield, around 168 ppm.

-

Aromatic Carbons: The carbon atom directly attached to the boron (C-B) will exhibit a characteristically broad signal due to the quadrupolar relaxation of the boron nucleus. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will appear in the range of 115-140 ppm, with their precise chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Boronic acid |

| ~3300 | N-H stretch | Amide |

| ~1670 | C=O stretch (Amide I) | Amide |

| ~1600, 1480 | C=C stretch | Aromatic ring |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1350 | B-O stretch | Boronic acid |

| ~1100 | C-F stretch | Aryl fluoride |

Interpretation:

The IR spectrum will be characterized by a broad absorption band in the high-frequency region (3400-3200 cm⁻¹) corresponding to the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. The N-H stretching of the amide will appear around 3300 cm⁻¹. A strong absorption band around 1670 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch (Amide I band). The aromatic C=C stretching vibrations will be observed around 1600 and 1480 cm⁻¹. The B-O stretching vibration of the boronic acid is expected around 1350 cm⁻¹, and the C-F stretch of the aryl fluoride will be in the fingerprint region, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (197.06 g/mol ). The presence of boron will result in a characteristic isotopic pattern, with a smaller peak at M-1 due to the ¹⁰B isotope.

-

Key Fragmentation Pathways:

-

Loss of water (H₂O) from the boronic acid to give a peak at m/z 179.

-

Loss of the acetamido group (CH₃CONH) to give a fragment at m/z 138.

-

Cleavage of the C-B bond.

-

Visualization of a General Mass Spectrometry Workflow:

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate analysis. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for boronic acids due to their polarity and the solubility of the amide proton.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger spectral width (e.g., 0-200 ppm).

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Data Acquisition (FT-IR)

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatographic Separation (Optional but recommended): Use a liquid chromatograph (LC) to introduce the sample into the mass spectrometer. This helps to purify the sample and provides retention time information.

-

Mass Spectrometry:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Set the mass analyzer to scan a relevant m/z range.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectral data of this compound provides a comprehensive fingerprint for its structural verification. The combination of NMR, IR, and MS techniques allows for the unambiguous identification of its key functional groups and overall molecular structure. This in-depth understanding is critical for researchers and scientists utilizing this versatile building block in the development of new pharmaceuticals and advanced materials. The provided protocols offer a foundation for obtaining reliable and high-quality spectral data, ensuring the integrity and reproducibility of scientific research.

References

A Technical Guide to the Stability and Storage of 4-Acetamido-3-fluorophenylboronic Acid

Introduction: The Critical Role of 4-Acetamido-3-fluorophenylboronic Acid in Modern Drug Discovery

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility in Suzuki-Miyaura cross-coupling reactions has made it a valuable reagent for creating carbon-carbon bonds, a fundamental process in the construction of novel drug candidates. The presence of the acetamido and fluoro substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of the resulting molecules, influencing their biological activity and pharmacokinetic profiles.

However, the inherent reactivity of the boronic acid functional group, while advantageous for synthesis, also presents significant challenges regarding the compound's stability and storage. A thorough understanding of its degradation pathways and optimal storage conditions is paramount for ensuring the integrity, reproducibility, and success of research and development endeavors. This technical guide provides an in-depth analysis of the stability of this compound, offering field-proven insights and detailed protocols for its proper handling, storage, and stability assessment.

I. Chemical Stability Profile: Understanding the Inherent Vulnerabilities

The stability of this compound is influenced by several factors, primarily its susceptibility to hydrolysis, oxidation, and thermal decomposition. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the acetamido group create a unique electronic environment that modulates the reactivity of the boronic acid moiety.

Hydrolytic Stability and Protodeboronation

One of the most common degradation pathways for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by moisture and can be influenced by pH. For fluorinated phenylboronic acids, the introduction of fluorine can enhance the Lewis acidity of the boron atom, which may influence the rate of hydrolysis. Studies on various fluoro-substituted phenylboronic acids have shown that their hydrolytic stability is dependent on the position and number of fluorine substituents.[1][2] While specific data for the 4-acetamido-3-fluoro isomer is not extensively published, the general mechanism suggests that exposure to water, especially under non-neutral pH conditions, can lead to the gradual degradation of the compound.

Oxidative Degradation

Phenylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol.[3] This degradation pathway is a significant concern, as the presence of oxidative agents or even atmospheric oxygen can compromise the purity of the material over time. The rate of oxidation can be influenced by factors such as the presence of metal ions and exposure to light. For boronic acids used in biological applications, oxidative instability can be a major hurdle, with some studies showing their oxidation rates at physiological pH to be comparable to that of thiols.[4]

Thermal Decomposition and Boroxine Formation

In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium, but the formation of boroxines can complicate stoichiometry in reactions if not accounted for. While this is not a degradation of the core structure, it represents a change in the chemical form of the reagent. Elevated temperatures can promote the formation of boroxines and may also lead to other, irreversible thermal decomposition pathways.

II. Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions based on the known stability profile of phenylboronic acids and information from safety data sheets (SDS) of similar compounds.[5]

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Minimizes thermal degradation and slows the rate of hydrolytic and oxidative reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidative degradation from atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry environment (desiccator) | Protects against hydrolysis and subsequent protodeboronation. |

| Light | Store in an opaque or amber vial | Minimizes potential photolytic degradation. |

Safe Handling Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Dispensing: When weighing and dispensing, minimize exposure to atmospheric moisture and air. If possible, perform these operations in a glove box or under a stream of inert gas.

-

Solution Preparation: Prepare solutions fresh for each use. If a stock solution must be stored, it should be kept under an inert atmosphere at low temperatures (-20 °C or -80 °C) for a limited time. The choice of solvent is also critical; aprotic solvents are generally preferred for long-term storage of solutions.

III. Experimental Assessment of Stability: A Self-Validating Approach

To ensure the quality and reliability of experimental results, it is crucial to have robust analytical methods to assess the stability of this compound. A stability-indicating method is one that can separate the intact compound from its potential degradation products.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.[6][7] The following workflow, based on ICH guidelines, can be employed.[8][9]

Caption: Forced degradation workflow for stability assessment.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

This compound reference standard

-

Stressed samples from forced degradation studies

Methodology:

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

-

Prepare the stressed samples at a similar concentration.

-

-

Chromatographic Conditions (starting point):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm (or wavelength of maximum absorbance)

-

Gradient Elution:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B (linear gradient)

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

-

Method Optimization: Analyze the chromatograms from the stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Adjust the gradient, mobile phase composition, and other parameters as needed to achieve optimal separation.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Protocol: ¹H and ¹¹B NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively monitor the degradation of this compound and to aid in the structural elucidation of degradation products.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Deuterated solvents (e.g., DMSO-d₆, D₂O)

-

NMR tubes

Methodology:

-

Sample Preparation: Dissolve a known amount of the sample (either the pure compound or a stressed sample) in a suitable deuterated solvent.

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Monitor for the disappearance of signals corresponding to the parent compound and the appearance of new signals.

-

Changes in the aromatic region can indicate modifications to the phenyl ring, such as in protodeboronation where the boronic acid is replaced by a proton.

-

-

¹¹B NMR Analysis:

-

Acquire a ¹¹B NMR spectrum.[10]

-

The chemical shift in ¹¹B NMR is sensitive to the coordination environment of the boron atom.

-

Trigonal boronic acids (sp² hybridized) typically appear at a different chemical shift than tetrahedral boronate esters or degradation products where the boron coordination has changed. This can be a powerful tool for observing the conversion of the boronic acid moiety.[11]

-

IV. Degradation Pathways and Mechanistic Insights

Based on the general chemistry of phenylboronic acids and the results of forced degradation studies, the following degradation pathways can be anticipated for this compound.

Caption: Potential degradation pathways of this compound.

V. Conclusion: A Proactive Approach to Ensuring Compound Integrity

The stability of this compound is a critical parameter that directly impacts its utility and the reliability of experimental outcomes in drug discovery and development. By understanding its inherent vulnerabilities to hydrolysis, oxidation, and thermal stress, researchers can implement robust storage and handling protocols to preserve its integrity. Furthermore, the application of systematic stability testing, guided by principles of forced degradation and utilizing analytical techniques such as HPLC and NMR, provides a self-validating system for quality control. A proactive and informed approach to managing the stability of this key building block is not merely a matter of good laboratory practice; it is a fundamental requirement for the successful advancement of pharmaceutical research.

References

- 1. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 626251-12-5 [sigmaaldrich.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ijcrt.org [ijcrt.org]

- 8. database.ich.org [database.ich.org]

- 9. database.ich.org [database.ich.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

"4-Acetamido-3-fluorophenylboronic acid" solubility in organic solvents

An In-depth Technical Guide to the Solubility Profiling of 4-Acetamido-3-fluorophenylboronic Acid in Organic Solvents

Executive Summary

This compound is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] The physicochemical properties of such intermediates are paramount, with solubility directly influencing reaction kinetics, purification strategies, and ultimately, the viability of a synthetic route. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a robust, self-validating experimental protocol for thermodynamic solubility determination, and discuss best practices for data analysis and interpretation.

The Strategic Importance of this compound in Synthesis

Boronic acids and their derivatives have become indispensable tools in pharmaceutical research and development.[2][3] The incorporation of a boronic acid moiety provides a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

Key Molecular Features and Physicochemical Properties:

-

Compound: this compound

-

CAS Number: 626251-12-5[4]

-

Molecular Formula: C₈H₉BFNO₃[4]

-

Molecular Weight: 196.97 g/mol [5]

-

Appearance: Solid[5]

-

Storage: Refrigerator[5]

The specific structure of this compound is noteworthy. The fluorine atom can enhance metabolic stability and binding affinity in target drug molecules, while the acetamido group provides a hydrogen-bonding motif that significantly influences its solubility profile.[1] Understanding this profile is not merely an academic exercise; it is critical for optimizing reaction conditions, preventing precipitation, and developing efficient crystallization and purification protocols.

Theoretical Principles: Predicting Solubility Behavior

The principle of "like dissolves like" is the foundation for predicting solubility. A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. By examining the structure of this compound, we can predict its behavior.

-

Polar, Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The boronic acid group (-B(OH)₂) and the acetamido group (-NH-C=O) can readily form hydrogen bonds with these solvents. Therefore, high solubility is anticipated.

-

Polar, Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors. The hydroxyl groups of the boronic acid and the N-H of the acetamido group can donate hydrogen bonds, suggesting favorable interactions and moderate to high solubility.

-

Nonpolar Solvents (e.g., Toluene, Heptane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The highly polar nature of the boronic acid and acetamido functional groups will lead to strong solute-solute interactions that are not overcome by weak solute-solvent interactions. Consequently, very low solubility is expected.

Based on this analysis, a qualitative prediction of solubility can be summarized.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Donor & Acceptor) | High |

| Polar Aprotic | DMSO, DMF, THF | Hydrogen Bonding (Acceptor), Dipole-Dipole | High to Moderate |

| Polar Aprotic | Acetone, Acetonitrile | Dipole-Dipole | Moderate to Low |

| Nonpolar | Toluene, Heptane, Dichloromethane | van der Waals forces | Very Low / Insoluble |

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantitative data, a rigorous and reproducible experimental method is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[6][7][8] It ensures that the solution has reached a true equilibrium with the excess solid phase.

Causality Behind the Shake-Flask Method

-

Use of Excess Solid: Adding an amount of the compound that is visibly in excess ensures that the solution becomes saturated. This is the definition of an equilibrium solubility measurement.[6]

-

Controlled Temperature: Solubility is temperature-dependent. A constant temperature bath is critical for reproducibility and accurate data.[7]

-

Prolonged Agitation: Reaching equilibrium is not instantaneous. Agitating the suspension for an extended period (typically 24-72 hours) ensures the dissolution process has reached its maximum point.[8]

-

Phase Separation: It is crucial to analyze only the dissolved solute. Centrifugation followed by filtration through a fine-pore (e.g., 0.22 µm) filter removes all undissolved solid particles, preventing artificially high concentration readings.

-

Validated Analytical Method: The technique used to measure the concentration in the saturated solution (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision to ensure trustworthy results.[8]

Step-by-Step Methodology

-

Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a series of vials (in triplicate for each solvent).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a constant temperature incubator set to a standard temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vials to stand for a short period to let the excess solid settle. Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. For accuracy, immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in mg/mL or mol/L.

Experimental Workflow Visualization

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Safety and Handling Considerations

As with any laboratory chemical, proper safety protocols must be observed.

-

Hazard Statements: this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.[9]

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. boronmolecular.com [boronmolecular.com]

- 5. This compound | 626251-12-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

A Senior Application Scientist's Guide to 4-Acetamido-3-fluorophenylboronic acid pinacol ester: Preparation and Strategic Application in Drug Development

Abstract

This technical guide provides an in-depth exploration of 4-Acetamido-3-fluorophenylboronic acid pinacol ester (CAS No. 269410-27-7), a critical building block in modern medicinal chemistry. We will dissect the most prevalent and efficient synthetic routes for its preparation, focusing on the underlying mechanistic principles that govern these transformations. Furthermore, this guide will illuminate the compound's strategic importance, particularly its role as a key intermediate in the synthesis of targeted therapeutics like Crizotinib. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of Fluorinated Arylboronates

Arylboronic acids and their pinacol esters are cornerstones of modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These reactions are fundamental to the construction of biaryl and heteroaryl structures that form the backbone of numerous pharmaceutical agents.[1] The pinacol ester form offers enhanced stability and improved solubility in organic solvents compared to the free boronic acid, making it easier to handle, purify, and store.[3][4]

The subject of this guide, this compound pinacol ester, is a highly functionalized reagent. The presence of the fluorine atom and the acetamido group significantly influences the electronic properties and reactivity of the molecule. The fluorine substituent, being strongly electron-withdrawing, can enhance the acidity of the corresponding boronic acid and modulate the pharmacokinetic properties of the final drug molecule.[5] The acetamido group provides a handle for further functionalization and can participate in hydrogen bonding interactions, which is crucial for molecular recognition at a biological target. Its application as a key intermediate in the synthesis of prominent oncology drugs underscores its importance in the pharmaceutical industry.[6][7]

Synthesis and Preparation

The most reliable and scalable synthesis of this compound pinacol ester involves a two-step sequence starting from the commercially available 4-bromo-2-fluoroaniline. This process includes an acetylation followed by a palladium-catalyzed Miyaura borylation.

Step 1: Preparation of the Precursor, N-(4-bromo-2-fluorophenyl)acetamide

The initial step is the protection of the aniline group via acetylation. This is a standard transformation that serves two primary purposes: it deactivates the aromatic ring towards certain side reactions and protects the amino group from participating in the subsequent borylation step.

Experimental Protocol: Acetylation of 4-bromo-2-fluoroaniline

-

To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude N-(4-bromo-2-fluorophenyl)acetamide, which can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system can be performed.

Step 2: Miyaura Borylation

The core of the synthesis is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between the aryl bromide precursor and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[4][5] This reaction forms the C-B bond, yielding the desired pinacol ester.[8]

Experimental Protocol: Miyaura Borylation of N-(4-bromo-2-fluorophenyl)acetamide

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and a weak base, typically potassium acetate (3.0 eq).[9]

-

Add a suitable solvent, such as dioxane or dimethyl sulfoxide.[9]

-

Add a palladium catalyst, commonly [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).[5]

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.[9]

-

After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

The diagram below illustrates the overall synthetic workflow.

Purification and Characterization

Purification Challenges and Solutions

The purification of arylboronic acid pinacol esters by standard silica gel chromatography can be challenging due to their susceptibility to hydrolysis on the acidic silica surface. This can lead to significant product loss. To mitigate this, rapid chromatography is often employed. An alternative and often more effective method involves using silica gel that has been pre-treated with boric acid to reduce its Lewis acidity.

Physicochemical Properties and Characterization Data

The final product is typically an off-white to tan solid. Below is a summary of its key identifiers and predicted properties.

| Property | Value |

| CAS Number | 269410-27-7 |

| Molecular Formula | C₁₄H₁₉BFNO₃ |

| Molecular Weight | 279.12 g/mol |

| Predicted Boiling Point | 414.0 ± 40.0 °C |

| Predicted Density | 1.13 ± 0.1 g/cm³ |

| Storage Temperature | 2-8°C |

Data sourced from supplier information.[10]

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): Signals corresponding to the acetamido methyl protons (singlet, ~2.2 ppm), the pinacol methyl protons (singlet, ~1.3 ppm), and the aromatic protons (multiplets in the aromatic region, ~7.0-8.0 ppm) are expected.

-

¹³C NMR (CDCl₃): Resonances for the pinacol carbons (~25 and ~84 ppm), the acetamido carbonyl and methyl carbons, and the aromatic carbons are expected. The carbon attached to boron often shows a broad signal or is not observed due to quadrupolar relaxation.

-

¹⁹F NMR (CDCl₃): A single resonance corresponding to the fluorine atom on the aromatic ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching (amide), and C-F stretching are anticipated.

Application in Drug Synthesis: The Case of Crizotinib

The primary and most significant application of this compound pinacol ester is as a key building block in the synthesis of Crizotinib . Crizotinib is a potent oral ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1) inhibitor used for the treatment of certain types of non-small cell lung cancer.[7]

The synthesis of a key Crizotinib intermediate involves a Suzuki-Miyaura coupling reaction between this compound pinacol ester and a halogenated pyrazole derivative.[6][7]

The diagram below outlines the core Suzuki-Miyaura coupling step in the synthesis of a Crizotinib intermediate.

This reaction highlights the strategic importance of the title compound. It allows for the efficient and modular construction of a complex molecular architecture, a common theme in the synthesis of modern targeted therapies.[1] The choice of this specific boronate is driven by the need to introduce the 4-acetamido-3-fluorophenyl moiety, which is crucial for the biological activity of Crizotinib.

Handling, Storage, and Safety

Like most boronic esters, this compound pinacol ester should be handled with care. It is advisable to store the compound in a cool, dry place under an inert atmosphere to prevent hydrolysis.[10] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the material. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound pinacol ester is a valuable and highly functionalized building block for organic synthesis, particularly in the realm of medicinal chemistry. Its preparation via a straightforward acetylation and Miyaura borylation sequence makes it readily accessible. Its pivotal role in the synthesis of the anticancer drug Crizotinib exemplifies the power of boronic esters in constructing complex, life-saving molecules. A thorough understanding of its synthesis, purification, and reactivity is essential for any researcher or drug development professional looking to leverage the power of Suzuki-Miyaura cross-coupling in their synthetic endeavors.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. WO2017197604A1 - Method for synthesizing crizotinib intermediate - Google Patents [patents.google.com]

- 7. CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Acetamido-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for utilizing 4-Acetamido-3-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This specialized boronic acid is a valuable building block in medicinal chemistry and materials science for the introduction of a functionalized fluoro-phenyl moiety, which can significantly modulate the pharmacokinetic and physicochemical properties of target molecules. These notes offer an in-depth analysis of the substrate's reactivity, detailed experimental protocols, and field-proven insights to enable researchers to achieve high-yield synthesis of complex biaryl structures. We will explore the mechanistic nuances imparted by the ortho-fluoro and para-acetamido substituents and provide a robust framework for reaction optimization and troubleshooting.

Introduction: The Strategic Value of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forming carbon-carbon bonds.[1] The strategic incorporation of fluorine and amide functionalities into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity. This compound (CAS No: 626251-12-5) serves as a key reagent for introducing the bio-isosterically important 4-acetamido-3-fluorophenyl group.[2][3]

The substituents on this boronic acid present a unique electronic profile. The ortho-fluoro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow the crucial transmetalation step in the catalytic cycle. Conversely, the para-acetamido group, while possessing an electron-withdrawing carbonyl, has a nitrogen lone pair that can donate electron density into the aromatic ring, potentially mitigating the effect of the fluorine atom. Understanding this electronic interplay is critical for selecting the appropriate reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling provides the foundation for rational protocol design.[4] The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[5] For electronically challenging substrates like this compound, the choice of base and catalyst system is paramount to drive the reaction to completion.

Experimental Protocols

Materials and Reagents

-

This compound: (CAS: 626251-12-5) Ensure high purity (≥95%).

-

Aryl Halide: Aryl bromide or iodide is recommended for initial trials due to higher reactivity. Aryl chlorides may require more specialized catalyst systems.

-